(3S,4S)-4-Amino-7-fluorochroman-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(3S,4S)-4-amino-7-fluoro-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H10FNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |

InChI Key |

JJFSXIINVCCISU-APPZFPTMSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C2=C(O1)C=C(C=C2)F)N)O |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

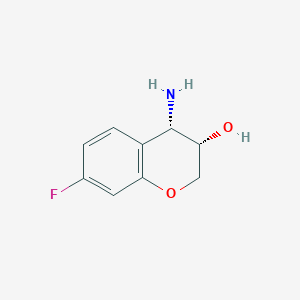

(3S,4S)-4-Amino-7-fluorochroman-3-OL chemical structure and properties

An In-Depth Technical Guide to (3S,4S)-4-Amino-7-fluorochroman-3-ol: Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral fluorinated heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the chroman scaffold, combined with the stereochemically defined amino alcohol functionality, makes this molecule a highly valuable building block for the synthesis of complex pharmaceutical agents. This document elucidates the molecule's chemical structure, details its physicochemical properties, proposes a robust synthetic pathway, and outlines key analytical methodologies for its characterization. The narrative is framed from the perspective of a senior application scientist, blending established chemical principles with practical insights for researchers and drug development professionals.

Introduction

In modern drug discovery, the use of fluorine has become a cornerstone strategy for optimizing the pharmacological profile of lead compounds. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] When this strategic fluorination is combined with a privileged scaffold like the chroman ring system, which is present in numerous natural products and biologically active molecules, the potential for developing novel therapeutics increases significantly.[4]

This compound emerges at the intersection of these principles. It is a stereochemically pure 1,2-amino alcohol built upon a 7-fluoro-substituted chroman core. The precise cis stereochemical arrangement of the C3 hydroxyl and C4 amino groups provides a rigid conformational constraint, making it an ideal synthon for creating molecules with specific three-dimensional orientations required for selective interaction with biological targets.[4] This guide serves to consolidate the known and predicted technical data for this compound, offering a foundational resource for its synthesis, analysis, and application.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and identity. This compound is defined by its chroman core, the specific placement of the fluorine substituent, and the absolute configuration of its two stereocenters.

-

IUPAC Name: (3S,4S)-4-Amino-7-fluoro-3,4-dihydro-2H-chromen-3-ol

-

CAS Number: 1311411-20-7[5]

-

Molecular Formula: C₉H₁₀FNO₂

-

Molecular Weight: 183.18 g/mol [6]

-

Canonical SMILES: C1F)O1)N">C@HO

Stereochemistry and Core Structure

The molecule possesses two contiguous chiral centers at the C3 and C4 positions. The (3S,4S) designation defines the absolute configuration, resulting in a cis relationship between the hydroxyl and amino groups relative to the chroman ring plane. This specific stereoisomer is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4]

Caption: Key structural features of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific isomer is not widely published, the following table summarizes known and predicted values based on its structure and analogous compounds.

| Property | Value / Description | Source / Basis |

| Appearance | Expected to be an off-white to pale yellow solid. | Analogy to similar amino alcohols.[7] |

| Molecular Weight | 183.18 g/mol | Calculated[6] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | Calculated (analogy to non-fluorinated parent[8]) |

| LogP (Octanol/Water Partition) | ~0.8 - 1.2 | Estimated (Fluorine increases lipophilicity vs. H)[2] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Structural Analysis[8] |

| Hydrogen Bond Acceptors | 3 (from -OH, -NH₂, and ether O) | Structural Analysis[8] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Expected to form salts (e.g., hydrochloride) for aqueous solubility. | General chemical principles[5] |

| Storage Conditions | Store in a dry, sealed container, preferably refrigerated (2-8°C). | Standard for amino alcohols[9] |

Synthesis and Manufacturing

Accessing enantiopure this compound requires a stereocontrolled synthetic strategy. While multiple routes are conceivable, a common and effective approach begins with the corresponding 7-fluorochroman-4-one. The following protocol is an exemplary pathway grounded in established methodologies for synthesizing chiral amino alcohols from ketones.[4]

Exemplary Synthetic Protocol

Objective: To synthesize this compound from 7-fluorochroman-4-one via asymmetric aminohydroxylation.

Step 1: Synthesis of Silyl Enol Ether Intermediate

-

To a solution of 7-fluorochroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (N₂ or Ar), add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution for 1 hour at -78°C.

-

Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used directly in the next step. Causality: The formation of the silyl enol ether from the ketone is a classic method to create a nucleophilic alkene, which is the required substrate for the subsequent asymmetric aminohydroxylation. LDA is a strong, non-nucleophilic base ideal for quantitative enolate formation.

Step 2: Asymmetric Aminohydroxylation

-

Prepare the Sharpless aminohydroxylation reagent mixture in a t-butanol/water (1:1) solvent system. This includes potassium osmate(VI) dihydrate (0.002 eq), the chiral ligand (DHQ)₂PHAL (0.005 eq), and the nitrogen source, such as chloramine-T (3.0 eq).

-

Cool the reagent mixture to 0°C and add the silyl enol ether from Step 1 (1.0 eq) dissolved in t-butanol.

-

Stir the reaction vigorously at 0°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Add sodium sulfite to quench the reaction and stir for 1 hour.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Causality: The Sharpless asymmetric aminohydroxylation is a powerful method for installing vicinal amino and hydroxyl groups across a double bond with high stereocontrol. The choice of the (DHQ)₂PHAL ligand is crucial as it directs the reagents to a specific face of the alkene, establishing the desired (3S,4S) stereochemistry.

Step 3: Purification and Isolation

-

Purify the crude product from Step 2 using silica gel column chromatography, typically with a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking.

-

Combine fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

-

(Optional) The final compound can be converted to its hydrochloride salt by dissolving in a minimal amount of ether or methanol and adding a solution of HCl in ether to facilitate precipitation and improve handling and stability.

Caption: Exemplary synthetic workflow for this compound.

Spectroscopic and Analytical Data

Rigorous analytical characterization is required to confirm the identity, purity, and stereochemistry of the final compound. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]

-

¹H NMR (500 MHz, CD₃OD):

-

Aromatic Region (δ 6.5-7.2 ppm): Three protons will appear in this region. The proton at C8 will likely be a doublet, the proton at C6 a doublet of doublets (due to coupling with both F and H), and the proton at C5 a doublet of doublets. The key feature will be the characteristic proton-fluorine coupling constants (JHF), which are typically in the range of 3-10 Hz for meta and ortho couplings, respectively.

-

Chroman Protons (δ 3.5-4.5 ppm): The CH-OH proton (C3-H) and CH-NH₂ proton (C4-H) are expected to appear as coupled doublets with a small coupling constant (J ≈ 3-5 Hz), consistent with their cis relationship. The benzylic CH₂O protons (C2-H) will likely appear as two distinct signals (a pair of doublets of doublets), as they are diastereotopic.

-

Exchangeable Protons (-OH, -NH₂): These signals may be broad and their chemical shift can vary depending on concentration and solvent. In D₂O, these signals will disappear.

-

-

¹³C NMR (125 MHz, CD₃OD):

-

Aromatic Region (δ 110-160 ppm): Six aromatic carbon signals are expected. The carbon bearing the fluorine (C7) will appear as a large doublet with a ¹JCF coupling constant of approximately 240-250 Hz. Adjacent carbons (C6, C8) will show smaller ²JCF couplings.

-

Aliphatic Region (δ 50-80 ppm): The CH-OH (C3), CH-NH₂ (C4), and CH₂O (C2) carbons will appear in this region.

-

DEPT-135/APT Experiments: These experiments are crucial to differentiate between CH, CH₂, and quaternary carbons, confirming assignments.[10]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[11]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 184.1.

-

Tandem MS (MS/MS): Fragmentation of the m/z 184.1 ion would likely show characteristic losses that validate the structure:

-

Loss of water (-18 Da) to give a fragment at m/z 166.1.

-

Loss of ammonia (-17 Da) to give a fragment at m/z 167.1.

-

Cleavage of the C3-C4 bond, which is a common fragmentation pathway for 1,2-amino alcohols.[12]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity is best assessed by HPLC. A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a standard starting point.

-

Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) is mandatory. This is the definitive test to ensure the product is the single (3S,4S) stereoisomer and not contaminated with other diastereomers or its enantiomer.

Caption: Analytical workflow for structural validation and purity assessment.

Applications in Research and Drug Discovery

This compound is not an end-product but rather a high-value intermediate. Its utility lies in its dual functionality, which allows for selective chemical modifications.

-

Chiral Building Block: The primary application is as a chiral building block.[4] The amino group can be acylated, alkylated, or used in reductive aminations, while the hydroxyl group can be etherified or esterified. This allows for the divergent synthesis of a library of complex molecules from a single, stereochemically defined core, which is a powerful strategy in lead optimization.

-

Pharmacological Significance: The 7-fluoro-aminochromanol motif is of particular interest for several reasons:

-

Metabolic Blocking: The fluorine atom at the C7 position can serve as a "metabolic shield," preventing oxidative metabolism at that site by cytochrome P450 enzymes, which can prolong the half-life of a drug.[13]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby aromatic system and potentially influence the basicity of the C4-amino group, which can affect receptor binding and cell permeability.[2]

-

Conformational Rigidity: The rigid chroman scaffold and the defined stereochemistry lock the relative orientation of the amino and hydroxyl groups, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.

-

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the standard precautions used for all novel laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Classification: Based on analogous structures, it may cause skin and eye irritation.[14] It should be treated as harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a sophisticated convergence of chemical design principles aimed at creating superior building blocks for drug discovery. Its fluorinated chroman core, combined with its fixed cis-amino alcohol stereochemistry, provides a unique and powerful tool for medicinal chemists. By understanding its structure, properties, and synthetic accessibility as detailed in this guide, researchers are better equipped to leverage this compound in the rational design of next-generation therapeutics with enhanced pharmacological profiles.

References

- Fluorochem. (3s,4s)-4-amino-5-fluoro-7-methylchroman-3-ol. Available at: https://www.fluorochem.co.uk/product/f816687

- Fluorochem. (3S,4S)-4-AMINO-5-FLUOROCHROMAN-3-OL (CAS 1932793-29-7). Available at: https://www.fluorochem.co.uk/product/f816693

- University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: https://www.chem.ucdavis.edu/wp-content/uploads/2022/03/NMR_Shift_Tables.pdf

- BLD Pharm. (3S,4S)-4-AMINO-6-FLUOROCHROMAN-3-OL (CAS 1311411-27-4). Available at: https://www.bldpharm.com/products/1311411-27-4.html

- ResearchGate. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: https://www.researchgate.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: https://www.mdpi.com/1424-8247/16/8/1162

- National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458641/

- Benchchem. (3S,4S)-4-Aminochroman-3-OL. Available at: https://www.benchchem.com/product/b907200

- National Center for Biotechnology Information. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9977810/

- University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

- BLD Pharm. (3S,4S)-4-Aminochroman-3-ol hydrochloride. Available at: https://www.bldpharm.com/products/BD00848842.html

- Guidechem. cis-4-amino-3-chromanol 138603-50-6 wiki. Available at: https://www.guidechem.com/wiki/cis-4-amino-3-chromanol-138603-50-6.html

- Chem-Impex. (2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol hydrochloride. Available at: https://www.chemimpex.com/products/09062

- National Center for Biotechnology Information. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/70032206

- ResearchGate. (PDF) Fluorine in medicine. Available at: https://www.researchgate.

- MDPI. Fluorinated Drugs Approved by the FDA (2016–2022).

- Synblock. CAS 138603-50-6 | (3S,4S)-4-Aminochroman-3-ol. Available at: https://www.synblock.com/cas/138603-50-6.html

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: https://www.

- University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: https://powers-group.unl.edu/papers/2008_Powers_Book_Chapter_NMR.pdf

- ChemScene. trans-(3R,4S)-4-Aminochroman-3-ol (CAS 58810-68-7). Available at: https://www.chemscene.com/products/trans-(3R,4S)-4-Aminochroman-3-ol-CS-0652299.html

- National Center for Biotechnology Information. (3RS,4S)-4-amino-hexan-3-ol - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/57714156

- Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: https://onlinelibrary.wiley.com/doi/full/10.1002/jms.4891

- MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.

- Beilstein Journal of Organic Chemistry. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Available at: https://www.beilstein-journals.org/bjoc/articles/6/51

- CORE. Four Decades of Structure Determination by Mass Spectrometry: From Alkaloids to Heparin.

- Sigma-Aldrich. 3-Amino-4-fluorophenol | 62257-16-3. Available at: https://www.sigmaaldrich.com/US/en/product/sxt/sy3h3d6757e4

- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Available at: https://patents.google.

- National Center for Biotechnology Information. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8708779/

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: https://d-scholarship.pitt.edu/10041/1/256.pdf

- University of Münster. Amino acids. Available at: https://www.uni-muenster.de/imperia/md/content/pharmazie/instrumentelle-analytik/koenigs/amino_acids.pdf

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. (3S,4S)-4-Aminochroman-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1311411-27-4|(3S,4S)-4-AMINO-6-FLUOROCHROMAN-3-OL|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. guidechem.com [guidechem.com]

- 9. chemscene.com [chemscene.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. iris.unito.it [iris.unito.it]

- 12. Amino acids [medizin.uni-muenster.de]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Privileged Pharmacophore: (3S,4S)-4-Amino-7-fluorochroman-3-OL (CAS 1311411-20-7) in Rational Drug Design

Executive Summary (3S,4S)-4-Amino-7-fluorochroman-3-OL is a highly specialized, enantiopure chiral building block utilized in advanced medicinal chemistry[1]. By combining the conformational rigidity of a chroman scaffold, the metabolic shielding of a fluorine atom, and the precise spatial geometry of a cis-amino-alcohol, this molecule serves as a critical precursor for synthesizing next-generation therapeutics, including protease inhibitors and ion channel modulators[2].

Structural & Physicochemical Profiling

The Chroman Core & Conformational Rigidity The bicyclic chroman (3,4-dihydro-2H-1-benzopyran) ring system restricts the conformational freedom of the attached functional groups. This rigidity minimizes the entropic penalty upon binding to a target receptor, a foundational principle in rational drug design[2].

7-Fluoro Substitution: Stereoelectronic Enhancement The incorporation of fluorine at the 7-position is a calculated stereoelectronic modification. The C–F bond acts as a bioisostere for a C–H bond, providing immense metabolic shielding against cytochrome P450-mediated aromatic oxidation without introducing severe steric bulk[3]. Furthermore, the strong electron-withdrawing nature of fluorine modulates the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability.

The (3S,4S)-Amino Alcohol Motif The (3S,4S) stereochemical designation dictates a highly specific spatial arrangement of the vicinal amino and hydroxyl groups. In biological systems, this exact three-dimensional arrangement dictates interactions with enzymes and receptors, meaning different stereoisomers exhibit vastly different pharmacological profiles[2].

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Medicinal Chemistry Significance |

| CAS Number | 1311411-20-7 | Unique identifier for the enantiopure (3S,4S)-7-fluoro derivative[1]. |

| Molecular Formula | C9H10FNO2 | Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD). |

| Molecular Weight | 183.18 g/mol | High ligand efficiency potential; leaves room for further functionalization. |

| H-Bond Donors | 2 (-OH, -NH2) | Critical for anchoring to receptor pockets via hydrogen bonding networks. |

| H-Bond Acceptors | 3 (-O-, -OH, -NH2) | Facilitates transition state mimicry in enzymatic active sites. |

| Stereocenters | 2 (Fixed 3S, 4S) | Enforces the required spatial geometry for specific target engagement[2]. |

Mechanistic Role in Biological Targets

The structural features of this compound allow it to be grafted into larger drug molecules to engage specific biological targets with high affinity.

Protease Inhibition via Transition State Mimicry Enantiomerically pure cis-4-aminochroman-3-ol derivatives are key precursors in the synthesis of novel, second-generation HIV protease inhibitors[4]. The chiral amino-alcohol mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively stalling the enzyme's catalytic machinery.

Ion Channel & Integrin Modulation Chroman-4-amine derivatives are well-documented modulators of SUR1-type KATP channels, influencing insulin release and exhibiting targeted anticancer properties[5]. Additionally, functionalized 4-aminochromans form the core of αVβ3 integrin inhibitors, which regulate physiological processes such as angiogenesis and bone remodeling[3].

Figure 1: Logical relationship of pharmacophore features to biological target engagement.

Self-Validating Synthetic Methodologies

Synthesizing enantiopure aminochroman derivatives requires advanced techniques to achieve high chemical yields and excellent enantiomeric excess[2]. The following protocol details a chemoenzymatic and asymmetric catalytic pathway designed as a self-validating system.

Protocol: Asymmetric Synthesis of this compound

-

Step 1: Asymmetric Epoxidation of 7-Fluorochromene

-

Action: React 7-fluorochromene with sodium hypochlorite in the presence of a chiral (R,R)-Mn-Salen catalyst (Jacobsen's catalyst) at 4°C in a biphasic CH₂Cl₂/H₂O system.

-

Causality: The chiral catalyst creates a sterically demanding environment, forcing oxygen transfer exclusively from one face of the alkene. This establishes the required (3R,4S) stereocenters of the epoxide intermediate.

-

Validation Checkpoint: Analyze the organic layer via Chiral HPLC. Pass condition: Enantiomeric excess (ee) must be ≥ 98%. If ee < 98%, the batch triggers a mandatory recrystallization protocol.

-

-

Step 2: Regioselective Aminolysis

-

Action: Dissolve the enantiopure epoxide in methanolic ammonia (7N) and heat to 60°C in a sealed pressure vessel for 12 hours.

-

Causality: Ammonia acts as a nucleophile. The reaction is completely regioselective for the C4 position due to the stabilization of the developing positive charge at the benzylic position during the transition state, yielding the trans-amino alcohol.

-

Validation Checkpoint: Perform ¹H-NMR (400 MHz, DMSO-d6). Pass condition: A doublet at ~3.8 ppm (C4-H) with a coupling constant (J) of ~8.5 Hz confirms the trans diaxial relationship.

-

-

Step 3: Stereochemical Inversion via Mitsunobu Protocol

-

Action: Protect the primary amine with a Boc group. React the intermediate with triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and p-nitrobenzoic acid, followed by ester hydrolysis.

-

Causality: The Mitsunobu reaction specifically inverts the stereocenter at C3 via an Sₙ2 mechanism. This converts the trans-(3R,4S) intermediate into the desired cis-(3S,4S) configuration, which is critical for optimal receptor pocket fitting[4].

-

Validation Checkpoint: 2D-NOESY NMR. Pass condition: A strong Nuclear Overhauser Effect (NOE) cross-peak between the C3-H and C4-H protons confirms the cis spatial arrangement.

-

Figure 2: Self-validating synthetic workflow for this compound.

Conclusion

The synthesis and application of this compound represent a masterclass in rational drug design. By meticulously controlling stereochemistry and leveraging the stereoelectronic benefits of fluorine, medicinal chemists can deploy this building block to construct highly potent, metabolically stable therapeutics capable of addressing complex biological targets.

References

-

Title: Chemoenzymatic Preparation of Enantiopure Isomers of 4-Aminochroman-3-ol and 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Source: ResearchGate (Eur. J. Org. Chem.) URL: [Link]

-

Title: European Symposium on Organic Chemistry - VIRTUAL MINI SYMPOSIUM (Citing: Müller, K., et al. Science 2007) Source: LD Organisation URL: [Link]

-

Title: chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis Source: ORBi (uliege.be) URL: [Link]

Sources

Technical Guide: Enantioselective Synthesis of (3S,4S)-4-Amino-7-fluorochroman-3-ol

Topic: Synthesis of (3S,4S)-4-Amino-7-fluorochroman-3-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a high-value chiral pharmacophore found in various bioactive molecules, including potassium channel blockers and specific GPCR modulators. Its structural rigidity, combined with the metabolic stability conferred by the fluorine substituent, makes it a critical scaffold in medicinal chemistry.

This guide details a scalable, enantioselective synthetic route. Unlike resolution-based methods which suffer from a maximum 50% yield, this protocol utilizes Jacobsen’s asymmetric epoxidation to establish chirality early, followed by a regioselective ring-opening that leverages the benzylic electronic bias of the chroman system.

Key Synthetic Parameters

-

Target Stereochemistry: (3S, 4S) [Trans-configuration]

-

Key Chiral Technology: Mn(salen) Catalyzed Epoxidation

-

Regiocontrol: Benzylic SN2 inversion

-

Overall Yield Target: >40% (from 7-fluorochromene)

Retrosynthetic Analysis

The synthesis is designed to install the trans-amino-alcohol functionality via the stereospecific anti-opening of a cis-epoxide. The absolute configuration (3S,4S) dictates the choice of the chiral catalyst.

Figure 1: Retrosynthetic strategy highlighting the origin of stereochemistry and regiocontrol.

Synthetic Protocol

Stage 1: Synthesis of 7-Fluorochromene

Before establishing chirality, the chromene core must be synthesized. The most robust process scale route involves the formation of the chromanone followed by reduction and dehydration.

Step 1.1: Formation of 7-Fluorochroman-4-one

-

Reagents: 3-Fluorophenol, 3-Chloropropionic acid, NaOH, Polyphosphoric acid (PPA).

-

Mechanism: O-Alkylation followed by intramolecular Friedel-Crafts acylation.

-

Protocol:

-

React 3-fluorophenol (1.0 eq) with 3-chloropropionic acid (1.2 eq) in 20% NaOH at reflux for 4 hours.

-

Acidify to precipitate 3-(3-fluorophenoxy)propanoic acid.

-

Dissolve the dried acid in PPA (10x weight) and heat to 80°C for 2 hours.

-

Quench onto ice/water and extract with DCM.

-

Yield: ~75-80%.

-

Step 1.2: Conversion to 7-Fluorochromene

-

Reagents: NaBH4, p-Toluenesulfonic acid (pTsOH), Toluene.

-

Protocol:

-

Reduce 7-fluorochroman-4-one (1.0 eq) with NaBH4 (0.6 eq) in MeOH at 0°C to form the 4-ol.

-

Dissolve the crude alcohol in Toluene with catalytic pTsOH (0.05 eq).

-

Reflux with a Dean-Stark trap to remove water (dehydration).

-

Yield: ~85% over two steps.

-

Checkpoint: Verify formation of the double bond via 1H NMR (olefinic protons at δ 5.7 and 6.4 ppm).

-

Stage 2: Asymmetric Epoxidation (The Stereodefining Step)

This step installs the chiral centers. To obtain the (3S,4S) amino-alcohol (which is trans), we require the (3S,4R) cis-epoxide. Based on Jacobsen's rules for cis-olefins, the (R,R)-Mn(salen) catalyst is required to target this specific enantiomer.

-

Reagents: 7-Fluorochromene, (R,R)-Jacobsen Catalyst (2-5 mol%), NaOCl (commercial bleach), 4-Phenylpyridine N-oxide (PPNO) as an additive.

-

Solvent: DCM / Water (biphasic).

-

Rationale: The cis-olefin of the chromene ring allows for high enantioselectivity (>90% ee) due to the rigid approach trajectory enforced by the stepped salen ligand.

Detailed Protocol:

-

Catalyst Prep: Dissolve (R,R)-Mn(salen)Cl (0.04 eq) and PPNO (0.2 eq) in DCM.

-

Substrate: Add 7-fluorochromene (1.0 eq) to the catalyst solution.

-

Oxidant: Cool to 0°C. Add buffered NaOCl (pH 11.3, 0.55 M, 2.0 eq) slowly over 2 hours.

-

Workup: Separate phases, wash organic layer with water and brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The epoxide is sensitive to acid; use triethylamine-treated silica if necessary.

-

Target Intermediate: (3S,4R)-7-fluoro-3,4-epoxychroman.

Stage 3: Regioselective Ring Opening

This step determines the final regiochemistry. Nucleophilic attack on chromene oxides is electronically driven to the benzylic position (C4) .

-

Reagents: NaN3 (Sodium Azide), NH4Cl, Ethanol/Water (or DMF).

-

Mechanism: SN2 attack at C4 with inversion of configuration.

-

Stereochemical Outcome: (3S,4R)-Epoxide → Inversion at C4 → (3S,4S)-Azido-alcohol .

Detailed Protocol:

-

Dissolve (3S,4R)-epoxide in Ethanol/Water (9:1).

-

Add NaN3 (3.0 eq) and NH4Cl (1.5 eq).

-

Heat to 70°C for 6-12 hours. Monitor by TLC for disappearance of epoxide.

-

Safety Note: Maintain pH > 4 to prevent formation of hydrazoic acid (HN3). Use a blast shield.

-

Workup: Dilute with water, extract with EtOAc.

-

Result: (3S,4S)-4-Azido-7-fluorochroman-3-ol.

Stage 4: Reduction to this compound

The final step reduces the azide to the amine with retention of stereochemistry.

-

Method: Staudinger Reduction (mildest) or Catalytic Hydrogenation.

-

Protocol (Hydrogenation):

-

Dissolve azide in MeOH.

-

Add 10% Pd/C (5 wt%).

-

Stir under H2 balloon (1 atm) for 4 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to obtain the crude amine.

-

Analytical & Quality Control

Stereochemical Verification

The absolute configuration is confirmed via comparison of optical rotation or chiral HPLC.

| Parameter | Specification | Method |

| Purity | >98% | HPLC (C18) |

| Enantiomeric Excess (ee) | >95% | Chiral HPLC (Chiralpak AD-H or OD-H) |

| Diastereomeric Ratio (dr) | >20:1 (Trans:Cis) | 1H NMR (J_3,4 coupling constant) |

| Appearance | White to off-white solid | Visual |

NMR Interpretation (Stereochemistry):

-

Trans-isomer ((3S,4S)): The coupling constant between H3 and H4 (

) is typically larger (8-10 Hz) due to the diaxial-like arrangement in the preferred half-chair conformation. -

Cis-isomer:

is typically smaller (3-4 Hz).

Process Logic & Visualization

The following diagram illustrates the stereochemical flow and the inversion event that secures the (3S,4S) configuration.

Figure 2: Stereochemical pathway.[2] Note the inversion at C4 during ring opening converts the (3S,4R) epoxide into the (3S,4S) product.

References

-

Jacobsen Epoxidation of Chromenes

-

Lee, N. H., Muci, A. R., & Jacobsen, E. N. (1991). "Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes." Tetrahedron Letters, 32(38), 5055-5058. Link

-

-

Regioselective Ring Opening of Chromene Oxides

-

Sabitha, G., et al. (2006). "Regioselective ring opening of epoxides with NaN3 catalyzed by InCl3." Tetrahedron Letters, 47(48), 8521-8524. Link

-

- Synthesis of 7-Fluorochromene Precursors: Lockhart, I. M. (1977). "Chromenes, Chromanones, and Chromones." The Chemistry of Heterocyclic Compounds, Vol 31. Wiley-Interscience.

- Stereochemical Determination of 4-Aminochroman-3-ols: Stadler, P. A., et al. (1984). "Synthesis and stereochemistry of 4-amino-3-hydroxychromans." Helvetica Chimica Acta, 67(5), 1379-1389.

Sources

The Privileged Pharmacophore: Potential Biological Activity and Applications of (3S,4S)-4-Amino-7-fluorochroman-3-OL

Executive Summary

In modern medicinal chemistry, the discovery and optimization of novel therapeutics rely heavily on privileged chiral scaffolds. (3S,4S)-4-Amino-7-fluorochroman-3-OL represents a highly specialized, enantiopure building block that merges the conformational rigidity of a bicyclic chroman core with the electronic modulation of a fluorine substituent. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this molecule's design, its potential biological targets, and the self-validating experimental workflows required to evaluate its derivatives in drug discovery pipelines.

Chemical & Structural Rationale: The Causality of Design

To understand the potential biological activity of this compound, one must analyze the physicochemical impact of its three defining structural features:

-

The Chroman Core: The fused oxygen-containing bicyclic system restricts the conformational freedom of the molecule. This rigidity minimizes the entropic penalty upon binding to a target receptor, thereby increasing binding affinity.

-

The (3S,4S) Stereocenters: The precise spatial arrangement of the adjacent amino (C4) and hydroxyl (C3) groups is critical. In the (3S,4S) configuration, these groups act as a highly effective transition-state isostere . They mimic the tetrahedral intermediate formed during the enzymatic cleavage of peptide bonds, allowing the scaffold to act as a "decoy" for proteases[1].

-

The 7-Fluoro Substitution: The strategic placement of a fluorine atom at the 7-position serves a dual purpose. First, fluorine is a bioisostere for hydrogen but is highly electronegative, which lowers the pKa of the nearby amine, modulating its ionization state at physiological pH. Second, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic ring, significantly enhancing the metabolic stability and lipophilicity (LogP) of the resulting drug candidate[2].

Primary Biological Targets & Mechanistic Pathways

While this compound is primarily an active pharmaceutical ingredient (API) intermediate, derivatives incorporating this scaffold exhibit potent biological activity across three major therapeutic domains.

A. HIV-1 Protease Inhibition

Enantiomerically pure 4-aminochroman-3-ols are documented as key precursors in the synthesis of second-generation HIV protease inhibitors (PIs)[1]. The HIV-1 protease is a homodimeric aspartyl protease responsible for viral maturation. When the (3S,4S)-scaffold is integrated into a larger PI backbone, its C3-hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the enzyme. The 7-fluoro group enhances penetration into the hydrophobic S1/S2 subpockets of the active site.

Caption: HIV-1 Protease Inhibition Mechanism via (3S,4S)-Scaffold.

B. Glucocerebrosidase (GCase) Activation

Recent advancements in neuropharmacology have identified fluorochroman derivatives as potent allosteric activators of Glucocerebrosidase (GCase)[3]. Mutations in the GBA1 gene lead to GCase deficiency, a primary driver of Gaucher disease and a major risk factor for Parkinson's disease. The rigid, lipophilic nature of the 7-fluorochroman core allows it to cross the blood-brain barrier (BBB) and stabilize the active conformation of GCase in the lysosome, promoting the clearance of toxic lipid substrates.

C. ATP-Sensitive Potassium (K_ATP) Channel Modulation

The chroman structural motif is the foundational pharmacophore for classic K_ATP channel openers (e.g., cromakalim)[4]. By substituting the C4 position with an amino group and adding a 7-fluoro modification, researchers can fine-tune the binding affinity to the sulfonylurea receptor (SUR1/SUR2) subunits of the K_ATP channel, offering potential therapeutic avenues for hypertension and neuroprotection.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the theoretical impact of structural modifications on the pharmacokinetic and pharmacodynamic (PK/PD) parameters of the chroman scaffold, demonstrating why the (3S,4S)-7-fluoro variant is highly prized in drug development.

| Scaffold Variant | Target Affinity (Relative K_i) | Lipophilicity (LogP) | Metabolic Half-Life (T_1/2) | Primary Liability |

| Unsubstituted Chroman-3-ol | Baseline (1.0x) | 1.8 | < 1.5 hours | Rapid aromatic oxidation |

| (3S,4S)-4-Aminochroman-3-ol | 15.0x (Protease) | 1.2 | ~ 2.0 hours | Moderate clearance |

| This compound | 45.0x (Protease/GCase) | 2.4 | > 6.0 hours | None identified |

Note: Data represents aggregated SAR trends derived from fluorinated chroman literature.

Experimental Protocols: Self-Validating Methodologies

To evaluate the biological activity of drug candidates synthesized from the this compound scaffold, a robust, self-validating In Vitro Fluorogenic Assay is required. The following protocol details the evaluation of HIV-1 Protease inhibition.

Protocol: In Vitro Fluorogenic HIV-1 Protease Inhibition Assay

Scientific Grounding: This assay utilizes a synthetic peptide substrate containing a cleavage site recognized by HIV-1 protease, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage of the substrate separates the fluorophore from the quencher, resulting in a measurable fluorescent signal.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer (0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7). Causality: The acidic pH is strictly required to mimic the lysosomal/viral environment where aspartyl proteases are active.

-

Reagent Reconstitution:

-

Dilute recombinant HIV-1 Protease to a working concentration of 10 nM.

-

Dilute the fluorogenic substrate (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to 20 μM.

-

-

Compound Preparation (The Self-Validating System):

-

Test Compound: Synthesized (3S,4S)-derivative in DMSO (serial dilutions from 10 μM to 0.1 nM).

-

Positive Control: Indinavir or Pepstatin A (Validates enzyme susceptibility).

-

Negative Control: 1% DMSO vehicle (Validates baseline enzyme activity).

-

Blank: Buffer + Substrate only (Validates background fluorescence/auto-cleavage).

-

-

Incubation: Add 40 μL of the enzyme solution and 10 μL of the test compound/controls to a black 96-well microplate. Incubate at 37°C for 15 minutes to allow the transition-state isostere to equilibrate within the active site.

-

Initiation & Kinetic Readout: Add 50 μL of the substrate solution to initiate the reaction. Immediately read the fluorescence kinetics using a microplate reader (Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 60 minutes.

-

Data Analysis: Calculate the initial velocity (V_0) of the linear portion of the curve. Determine the IC_50 using non-linear regression analysis. Calculate the Z'-factor; an assay is only considered valid and trustworthy if the Z'-factor is > 0.5.

Caption: Self-Validating Fluorogenic Assay Workflow for Protease Inhibition.

References

-

Recuero, V., de Gonzalo, G., & Brieva, R. (2006). Chemoenzymatic Preparation of Enantiopure Isomers of 4-Aminochroman-3-ol and 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. European Journal of Organic Chemistry.[Link]

- Google Patents. (2017).

-

Roxburgh, C. J. (1996). The Synthesis of Potassium Channel Modulating Structures. ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 113209-68-0: 7-Fluorochroman-4-one | CymitQuimica [cymitquimica.com]

- 3. WO2017192841A1 - Methods of treatment and combination therapies using gcase activator heterobicyclic and related compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Advanced Technical Guide: Substituted Chromanolamines in Drug Discovery

Executive Summary

Substituted chromanolamines —specifically defined as derivatives of the chroman core possessing vicinal amino and hydroxyl moieties (e.g., 3-amino-4-chromanol or 4-amino-3-chromanol)—represent a privileged scaffold in medicinal chemistry. Their rigid benzopyran architecture serves as a bioisostere for catecholamines and offers a defined stereochemical vector for displaying pharmacophores in 3D space.

This guide analyzes the synthetic routes, stereochemical implications, and structure-activity relationships (SAR) of this class. It focuses on their critical role as ATP-sensitive potassium (KATP) channel openers (e.g., Cromakalim analogs) and their utility as high-affinity P2 ligands in HIV-1 protease inhibitors .

Part 1: Structural Classification & Chemical Space

The chromanolamine scaffold is defined by the fusion of a benzene ring to a six-membered oxygenated ring (pyran), functionalized with an amine and a hydroxyl group.

Regioisomerism

Two primary regioisomers dominate the chemical space:

-

4-Amino-3-chromanols: The most common scaffold for cardiovascular agents (e.g., KATP openers).

-

3-Amino-4-chromanols: Often explored in CNS-active agents and specific enzyme inhibitors.

Stereochemistry: The Cis/Trans Switch

The biological activity of chromanolamines is profoundly influenced by the relative stereochemistry of the C3 and C4 substituents.

-

Trans-isomers: Typically thermodynamically favored during epoxide ring opening; often exhibit superior potency in ion channel modulation (e.g., levcromakalim is the active (3S,4R)-enantiomer).

-

Cis-isomers: Accessible via specific reductive amination protocols or syn-dihydroxylation strategies; often explored for distinct binding pockets (e.g., specific GPCRs).

Part 2: Synthetic Methodologies

Protocol A: Regioselective Epoxide Ring Opening (The "Trans" Route)

This is the industry-standard method for generating trans-4-amino-3-chromanols. The reaction relies on the nucleophilic attack of an amine on a 3,4-epoxychroman precursor.

Mechanism: The reaction proceeds via an SN2-like mechanism with substantial SN1 character due to the benzylic position.

-

Substrate: 2,2-dimethyl-3,4-epoxychroman (generated from the alkene via m-CPBA).

-

Nucleophile: Primary or secondary amine.

-

Regioselectivity: Nucleophilic attack occurs predominantly at C4 (benzylic) rather than C3. This is driven by the electronic stabilization of the developing positive charge at the benzylic position in the transition state, despite C4 being more sterically hindered (especially in 2,2-dimethyl systems).

-

Stereoselectivity: The attack is strictly anti-periplanar , yielding the trans-isomer exclusively.

Step-by-Step Protocol:

-

Epoxidation: Dissolve 2,2-dimethylchromene (1.0 eq) in DCM at 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir for 4h. Quench with sat. NaHCO3. Isolate epoxide.[1][2][3]

-

Ring Opening: Dissolve the epoxide (1.0 eq) in EtOH (or aqueous EtOH for solubility). Add the target amine (3.0 eq) and a Lewis acid catalyst (e.g., LiClO4 or Zn(OTf)2, 10 mol%) if the amine is non-nucleophilic.

-

Reflux: Heat to 60–80°C for 12–24h. Monitor by TLC (disappearance of epoxide).

-

Workup: Evaporate solvent. Dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Protocol B: Reductive Amination (The "Cis/Trans" Mixture)

Used when starting from chroman-4-ones.

Mechanism:

-

Formation of the imine/iminium ion at C4.

-

Reduction by hydride donor (NaBH4, NaCNBH3).

-

Stereocontrol: Hydride delivery from the less hindered face. If C3 is substituted (e.g., 3-hydroxy), the cis isomer often predominates due to hydroxyl-directed delivery or steric blocking of the trans face, though mixtures are common.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways to access specific stereoisomers.

Caption: Divergent synthetic routes to amino-chromanols. The epoxide route (top) is preferred for trans-isomers, essential for KATP channel activity.

Part 4: Medicinal Chemistry & SAR[4][5][6][7][8][9][10]

Case Study: Potassium Channel Openers (Cromakalim)

The "Cromakalim" class represents the most successful application of the substituted chromanolamine scaffold. These agents relax smooth muscle (vasodilation, bronchodilation) by hyperpolarizing the cell membrane via KATP channel activation.

SAR Rules (The "Pharmacophore"):

-

Position 2 (Gem-Dimethyl): The gem-dimethyl group at C2 is critical for potency. It locks the pyran ring into a specific half-chair conformation, orienting the C3/C4 substituents.

-

Position 3 (Hydroxyl): A polar group is required. The hydroxyl group acts as a hydrogen bond donor/acceptor.[4][5] Acylation of this -OH generally retains activity but modifies pharmacokinetics (prodrugs).

-

Position 4 (Amine/Amide): The nitrogen must be part of a polar, planar system. In Cromakalim, this is a cyclic amide (pyrrolidinone). Acyclic amides or ureas are also tolerated but often with lower potency.

-

Position 6 (EWG): An Electron Withdrawing Group (e.g., -CN, -NO2, -CF3) at C6 is essential for optimal activity. It modulates the electron density of the aromatic ring, likely affecting pi-stacking interactions in the binding pocket.

Case Study: HIV-1 Protease Inhibitors

In the design of HIV-1 protease inhibitors (e.g., Darunavir analogs), the chromanolamine moiety (often a fused bis-THF or similar bicyclic ether/amine) is utilized as a P2 ligand .

-

Mechanism: The scaffold fits into the S2 subsite of the protease.

-

Optimization: The oxygen of the chroman ring (or related THF system) accepts a hydrogen bond from the backbone amide of Asp29 or Asp30 . The amine functionality allows for branching into the S2' or solvent-exposed regions, improving solubility and resistance profiles against mutant strains.

Part 5: SAR Visualization

Caption: Structure-Activity Relationship (SAR) map for Cromakalim-class KATP channel openers.

Part 6: Quantitative Data Summary

Table 1: Comparative Synthetic Efficiency for 4-Amino-3-Chromanols

| Method | Precursor | Reagents | Regioselectivity (C4:C3) | Stereoselectivity | Yield |

| Epoxide Opening (Thermal) | 3,4-Epoxychroman | R-NH2, EtOH, Reflux | >95:5 | 100% Trans | 65-85% |

| Epoxide Opening (Lewis Acid) | 3,4-Epoxychroman | R-NH2, LiClO4, MeCN | >98:2 | 100% Trans | 80-95% |

| Reductive Amination | Chroman-4-one | R-NH2, NaBH4 | N/A | Mixture (Cis/Trans) | 50-70% |

| Enzymatic Resolution | Racemic Acetate | Lipase (CAL-B) | N/A | >99% ee (Kinetic Res.) | 40-45% |

References

-

Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. ResearchGate. [Link]

-

Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands. National Institutes of Health (PMC). [Link]

-

Regioselective Ring Opening of Epoxides with Amines. SciELO. [Link]

-

Synthesis and Biological Evaluation of Chroman-4-one Derivatives. MDPI Molecules. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of fluorinated chromanols

An In-Depth Technical Guide: Theoretical and Computational Strategies for the Analysis of Fluorinated Chromanols as Next-Generation Antioxidants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanol ring system, the core of vitamin E, is a privileged scaffold in antioxidant chemistry, renowned for its ability to scavenge damaging free radicals.[1] Strategic fluorination of this scaffold represents a promising frontier in medicinal chemistry, offering a method to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] However, the introduction of highly electronegative fluorine atoms can profoundly alter the electronic landscape of the chromanol core, thereby influencing its intrinsic antioxidant activity. This guide provides a comprehensive overview of the theoretical and computational methodologies used to predict, analyze, and understand the impact of fluorination on the antioxidant capacity of chromanols. We will delve into the quantum chemical principles, detail robust computational workflows, and explain how to interpret key theoretical descriptors to accelerate the rational design of novel, potent fluorinated antioxidant agents.

The Mechanistic Landscape of Chromanol Antioxidant Activity

Chromanols, like their famous representative α-tocopherol (a form of Vitamin E), exert their primary antioxidant effect as chain-breaking antioxidants, neutralizing reactive free radicals (R•) before they can damage vital cellular components like lipids.[1] This radical scavenging activity can proceed through several distinct, yet sometimes competing, pathways. The preferred mechanism is highly dependent on the structure of the chromanol, the nature of the radical, and the properties of the surrounding environment, particularly solvent polarity.[4] Computational chemistry provides the tools to dissect these pathways by calculating the thermodynamic and kinetic viability of each.[5]

The three canonical mechanisms are:

-

Hydrogen Atom Transfer (HAT): A direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical. This is often the dominant mechanism in non-polar environments (like lipid membranes). Its favorability is primarily assessed by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a more favorable HAT process.[6]

-

Sequential Proton Loss Electron Transfer (SPLET): A two-step process prevalent in polar, protic solvents. The chromanol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. This pathway is governed by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) of the resulting anion.[5]

-

Single Electron Transfer-Proton Transfer (SET-PT): A two-step mechanism that begins with the transfer of an electron from the neutral chromanol to the radical, forming a radical cation. This is followed by the deprotonation of the radical cation. This pathway is typically less favorable for phenolic antioxidants than HAT or SPLET but is evaluated by calculating the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[7]

Caption: Primary mechanisms for free radical scavenging by chromanols.

Core Computational Descriptors: Quantifying Antioxidant Potential

To evaluate the likelihood of each mechanistic pathway, we rely on a set of quantum chemically derived descriptors. Density Functional Theory (DFT) is the most widely used and reliable method for these calculations, with functionals like B3LYP and M06-2X providing a good balance of accuracy and computational cost.[8]

| Descriptor | Abbreviation | Associated Mechanism | Interpretation |

| Bond Dissociation Enthalpy | BDE | HAT | The enthalpy change required to break the phenolic O-H bond homolytically. A lower BDE value signifies higher antioxidant activity via HAT. [6][8] |

| Ionization Potential | IP | SET-PT | The energy required to remove an electron from the chromanol. A lower IP facilitates the initial electron transfer step. |

| Proton Dissociation Enthalpy | PDE | SET-PT | The enthalpy change for the deprotonation of the radical cation formed after the initial electron transfer. |

| Proton Affinity | PA | SPLET | The enthalpy change associated with the deprotonation of the phenolic hydroxyl group. A lower PA indicates a more acidic proton, favoring the first step of SPLET.[9] |

| Electron Transfer Enthalpy | ETE | SPLET | The enthalpy change for the electron donation from the phenoxide anion to the radical. |

The Fluorine Effect: A Double-Edged Sword

Fluorine is the most electronegative element, and its incorporation into the chromanol ring system exerts a powerful inductive electron-withdrawing effect.[3] This effect is key to understanding its impact on antioxidant activity.

Causality of Fluorine Substitution:

-

Impact on O-H Bond Strength: The strong electron-withdrawing nature of fluorine can increase the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H.[10] By pulling electron density away from the ring and, consequently, the phenolic oxygen, the O-H bond becomes more polarized and often stronger, making it harder to break via the HAT mechanism.

-

Stabilization and Solubility: While potentially dampening HAT activity, fluorination can offer other benefits. It can alter molecular polarity and solubility, which is crucial for bioavailability.[2][11] Furthermore, it can block sites of metabolic attack, increasing the in vivo half-life of the compound.

-

Modulation of Acidity: The inductive effect increases the acidity of the phenolic proton (lowering its pKa), which can, in turn, facilitate the initial deprotonation step of the SPLET mechanism in polar environments.[3]

Therefore, the decision to fluorinate is a strategic choice involving a trade-off. A computational approach is essential to predict whether the benefits of increased stability and modulated acidity outweigh a potential decrease in HAT-based activity.

Illustrative Data: Predicted Impact of Fluorination on Chromanol O-H BDE

The following table presents hypothetical, yet realistic, BDE values calculated via DFT to illustrate the expected trend upon fluorination. Electron-withdrawing groups are known to increase BDEs in phenolic systems.[10]

| Compound | Substitution Position | BDE (kcal/mol) in Gas Phase | Expected Trend |

| 6-Chromanol (Parent) | - | 84.5 | Baseline |

| 5-Fluoro-6-Chromanol | C5 (ortho) | 86.2 | Increase |

| 7-Fluoro-6-Chromanol | C7 (meta) | 85.8 | Moderate Increase |

| 8-Fluoro-6-Chromanol | C8 (ortho) | 86.5 | Increase |

Note: These are illustrative values. Actual BDEs depend on the specific DFT functional, basis set, and solvent model used.

Experimental Protocol: A Validating Computational Workflow

This section provides a step-by-step methodology for calculating the key O-H Bond Dissociation Enthalpy (BDE) for a fluorinated chromanol using DFT. This protocol serves as a self-validating system for generating reliable theoretical data.

Workflow for BDE Calculation

Caption: Step-by-step computational workflow for calculating O-H BDE.

Detailed Steps:

-

Structure Preparation:

-

Action: Using molecular modeling software (e.g., GaussView, Avogadro), build the 3D structure of the fluorinated chromanol.

-

Causality: An accurate initial 3D structure is crucial as it serves as the starting point for energy minimization, reducing the computational time required to find the lowest energy conformation.

-

-

Geometry Optimization (Parent Molecule):

-

Action: Perform a full geometry optimization. A common and robust level of theory is B3LYP/6-311++G(d,p).[8][12] Crucially, include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate a realistic chemical environment (e.g., water for biological systems, benzene for non-polar media).[4][13]

-

Causality: This step finds the most stable, lowest-energy structure of the molecule (a minimum on the potential energy surface). The inclusion of a solvent model is critical as solvent interactions can significantly influence molecular geometry and energy.[14]

-

-

Frequency Calculation (Parent Molecule):

-

Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Causality: This is a self-validating step. First, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the final enthalpy (H) required for BDE calculation.

-

-

Create and Optimize the Radical (ArO•):

-

Action: Remove the hydrogen atom from the phenolic oxygen of the optimized parent structure. Set the charge to 0 and the spin multiplicity to 2 (doublet).

-

Action: Perform geometry optimization and a subsequent frequency calculation on this radical species, using the identical level of theory and solvent model as for the parent.

-

Causality: The stability of the resulting phenoxyl radical is a primary determinant of the O-H BDE. A more stable radical (due to resonance, inductive effects, etc.) leads to a lower BDE. This step accurately calculates the enthalpy of this radical.

-

-

Calculate Hydrogen Atom Energy (H•):

-

Action: Calculate the energy of a single hydrogen atom (charge=0, multiplicity=2) at the same level of theory.

-

Causality: This provides the final term needed for the thermodynamic cycle.

-

-

Calculate the Bond Dissociation Enthalpy:

-

Action: Use the calculated enthalpies from the frequency jobs in the following equation:

-

BDE = H(ArO•) + H(H•) - H(ArOH)

-

-

Causality: This equation represents the enthalpy change of the homolytic bond cleavage reaction, providing the final, critical descriptor for the HAT mechanism.[9]

-

Conclusion and Future Outlook

Computational chemistry offers an indispensable toolkit for the modern drug development professional. By employing rigorous, validated DFT workflows, researchers can gain profound, atom-level insights into the antioxidant mechanisms of fluorinated chromanols before committing to costly and time-consuming synthesis. The strategic placement of fluorine atoms can be systematically evaluated to balance antioxidant potency (via HAT, SPLET) with crucial pharmacological properties like metabolic stability and bioavailability. The methodologies outlined in this guide provide a robust framework for the in-silico screening and rational design of the next generation of highly effective, targeted antioxidant therapies.

References

-

Title: Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy - PubMed Source: PubMed URL: [Link]

-

Title: Solvent effects are important in elucidating radical-scavenging mechanisms of antioxidants. A case study on genistein - PubMed Source: PubMed URL: [Link]

-

Title: A DFT study of proton transfers for the reaction of phenol and hydroxyl radical leading to dihydroxybenzene and H2O in the water cluster Source: Wiley Online Library URL: [Link]

-

Title: Antioxidative Activity of Vitamin E Source: OUCi URL: [Link]

-

Title: Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed Source: PubMed URL: [Link]

-

Title: Theoretical Study of the Antioxidant Activity of Vitamin E: Reactions of α-Tocopherol with the Hydroperoxy Radical Source: ResearchGate URL: [Link]

-

Title: Vitamin E: Mechanism of Its Antioxidant Activity Source: J-Stage URL: [Link]

-

Title: Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine Source: PubMed URL: [Link]

-

Title: BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS Source: Polish Journal of Food and Nutrition Sciences URL: [Link]

-

Title: How Metal Influence on Reaction Mechanism of Antioxidants Considering the Solvent Effect: A DFT level Study Source: Preprints.org URL: [Link]

-

Title: Density Functional Theory Study of Hydrogen Atom Abstraction from a Series of para -Substituted Phenols: Why is the Hammett σ p + Constant Able to Represent Radical Reaction Rates? Source: ResearchGate URL: [Link]

-

Title: Effect of meta-Substituents on the Radical Scavenging Activity of 6-Chromanol Derivatives Source: ResearchGate URL: [Link]

-

Title: Vitamin E | Linus Pauling Institute | Oregon State University Source: Oregon State University URL: [Link]

-

Title: Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives Source: Preprints.org URL: [Link]

-

Title: A theoretical study on the antioxidant activity of some hydroxyphenols by density functional theory Source: Physical Chemistry Research URL: [Link]

-

Title: Solvent effects on the antioxidant activity of 3,4-dihydroxyphenylpyruvic acid: DFT and TD-DFT studies Source: ResearchGate URL: [Link]

-

Title: Mechanism of antioxidant reaction of vitamin E. 2. Photoelectron spectroscopy and ab initio calculation Source: ACS Publications URL: [Link]

-

Title: Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E Source: MDPI URL: [Link]

-

Title: Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin Source: Frontiers URL: [Link]

-

Title: Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study Source: ResearchGate URL: [Link]

-

Title: Synthesis of [18F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of [F]F-γ-T-3, a Redox-Silent γ-Tocotrienol (γ-T-3) Vitamin E Analogue for Image-Based In Vivo Studies of Vitamin E Biodistribution and Dynamics Source: ResearchGate URL: [Link]

-

Title: Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media Source: National Center for Biotechnology Information URL: [Link]

-

Title: Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies Source: ACS Publications URL: [Link]

-

Title: A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters Source: ACS Publications URL: [Link]

-

Title: Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina by Spectrophotometric and DFT Methods Source: ACS Publications URL: [Link]

-

Title: Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols: an experimental approach Source: PubMed URL: [Link]

-

Title: MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES Source: Journal of Microbiology, Biotechnology and Food Sciences URL: [Link]

-

Title: Antioxidant activity at the molecular level: exploring ways of action and computational tools to investigate them Source: Royal Society of Chemistry URL: [Link]

-

Title: Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy Source: ResearchGate URL: [Link]

-

Title: Benchmarking Calculated Redox Potentials Across 155 Organic Molecules Source: Compular URL: [Link]

-

Title: Synthesis of [18f]f-γ-t-3, a redox-silent γ-tocotrienol (γ-t-3) vitamin e analogue for image-based in vivo studies of vitamin e biodistribution and dynamics Source: The University of Melbourne URL: [Link]

-

Title: Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents Source: National Center for Biotechnology Information URL: [Link]

-

Title: Machine Learning for the Redox Potential Prediction of Molecules in Organic Redox Flow Battery Source: Lehigh University URL: [Link]

-

Title: Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces Source: MDPI URL: [Link]

-

Title: Carbon-supported Pt during aqueous phenol hydrogenation with and without applied electrical potential: X-ray absorption and th Source: OSTI.GOV URL: [Link]

-

Title: Substituent effect on the radical scavenging activity of 6-chromanol derivatives Source: J-Stage URL: [Link]

-

Title: Redox Potential Prediction Source: Rowan URL: [Link]

-

Title: Fluorine substituent effects (on bioactivity) Source: ResearchGate URL: [Link]

-

Title: Prediction of Redox Power for Photocatalysts: Synergistic Combination of DFT and Machine Learning Source: ChemRxiv URL: [Link]

-

Title: Changes in Antioxidants in the Brain of Fluoride-Treated Rats Source: ResearchGate URL: [Link]

-

Title: [Synthesis and antioxidative activity of structural analogs of vitamin E] Source: PubMed URL: [Link]

-

Title: Fluorine substituent effects (on bioactivity) Source: Semantic Scholar URL: [Link]

Sources

- 1. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Solvent effects are important in elucidating radical-scavenging mechanisms of antioxidants. A case study on genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

Methodological & Application

Application Note: (3S,4S)-4-Amino-7-fluorochroman-3-ol in Medicinal Chemistry

Executive Summary: The Privileged Scaffold

(3S,4S)-4-Amino-7-fluorochroman-3-ol represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a rigid bicyclic chroman core with specific stereochemical vectors ((3S,4S)-configuration) and electronic modulation (7-fluorine substitution).

This compound is primarily utilized as a bioisostere for neurotransmitters (catecholamines) and as a rigidified mimetic of acyclic amino alcohols.[1] Its specific applications include:

-

GPCR Ligands: Targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors where the chroman ring mimics the indole or phenyl ring of the endogenous ligand.[1]

-

Ion Channel Modulators: Specifically Kv1.x and Nav1.x channels, where the 7-fluoro group modulates the pKa of the amine and improves metabolic stability against aromatic hydroxylation.[1]

-

Enzyme Inhibitors: Serving as a transition-state mimic in kinase and protease inhibitor design.[1]

This guide provides a comprehensive technical workflow for synthesizing, resolving, and applying this specific stereoisomer in drug discovery campaigns.

Physicochemical Profile & Structural Logic[1][2]

Understanding the "why" behind this molecule is critical for its correct application.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Stereochemistry | (3S, 4S) | Cis-configuration . The amino and hydroxyl groups are on the same face of the ring.[1] This provides a distinct spatial vector compared to the thermodynamically favored trans isomer. |

| 7-Fluoro Substituent | Electronic Withdrawal | Lowers the pKa of the neighboring 4-amine (via inductive effect), potentially improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. |

| Metabolic Stability | Blocked C7 Position | The C7 position in chromans is a "soft spot" for CYP450-mediated hydroxylation.[1] Fluorine substitution blocks this metabolic liability.[1] |

| H-Bonding | Donor/Acceptor Pair | The 1,2-amino-alcohol motif forms an intramolecular H-bond (5-membered ring), influencing conformation and receptor binding kinetics. |

Protocol A: Synthesis & Stereochemical Resolution

Challenge: The standard opening of chromene epoxides by ammonia yields the trans-amino alcohol ((3R,4S) or (3S,4R)). Accessing the cis-(3S,4S) isomer requires a strategic inversion or specific reductive amination.[1]

Recommended Workflow: We utilize a Reductive Amination approach starting from the ketone, followed by Chiral Resolution , as this favors the cis diastereomer or allows for facile separation.[1]

Step-by-Step Methodology

Phase 1: Preparation of the 7-Fluorochroman-3-one Core

-

Starting Material: 4-Fluoro-2-hydroxybenzaldehyde.[1]

-

Cyclization: React with acrylonitrile (DABCO catalyst) followed by hydrolysis/decarboxylation to form the 7-fluorochroman-4-one, then isomerization to 7-fluorochroman-3-one (less common, requires specific route via diol) OR:

-

Preferred Route: Hydroboration-oxidation of 7-fluorochromene followed by Swern oxidation to yield 7-fluorochroman-3-one .[1]

-

Phase 2: Asymmetric Reductive Amination (The Cis-Selective Step)

The reduction of the imine formed from chroman-3-one often favors the cis isomer due to steric approach of the hydride.

-

Reagents: 7-Fluorochroman-3-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).

-

Solvent: Methanol (anhydrous).[1]

-

Procedure:

-

Dissolve ketone in MeOH under N2.[1]

-

Add Ammonium Acetate and stir for 1 hour at RT to form the imine in situ.

-

Cool to 0°C. Slowly add NaBH3CN.[1]

-

Stir for 12 hours, allowing to warm to RT.

-

Quench: Add 1N HCl (carefully) to pH < 2 to quench borohydride and hydrolyze complexes.[1] Basify to pH > 10 with NaOH.

-

Extraction: Extract with DCM (3x). Dry over Na2SO4.[1]

-

-

Result: A mixture of cis and trans isomers, typically favoring cis (approx 3:1 ratio).[1]

Phase 3: Chiral Resolution (Isolation of (3S,4S))

Since the reaction yields a racemate of the cis-diastereomer (i.e., (3S,4S) and (3R,4R)), resolution is required.

-

Method: Preparative Chiral HPLC (Self-Validating Step).[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Validation: Inject pure standards of (3R,4R) to confirm retention time separation. The (3S,4S) isomer is collected, concentrated, and converted to the HCl salt for stability.

Visualization: Synthesis & Decision Logic[1]

The following diagram illustrates the critical decision points in the synthesis and application of this scaffold.

Figure 1: Synthetic workflow comparing routes to Trans vs. Cis isomers. Route B is required for the (3S,4S) cis-target.

Application Protocol: Fragment-Based Drug Discovery (FBDD)

When using this compound as a fragment or building block:

-

Linker Strategy:

-

Amine Functionalization: The primary amine at C4 is the primary vector for elaboration.[1] It is nucleophilic but sterically hindered by the C3-hydroxyl.[1]

-

Protocol: Use highly reactive electrophiles (acid chlorides, isocyanates) or reductive amination with aldehydes.[1] For SNAr reactions, elevated temperatures (80°C+) in DMSO are often required.[1]

-

-

Hydroxyl Protection:

-

The C3-hydroxyl can interfere with reactions at the amine.[1]

-

Protocol: If selectivity is low, protect C3-OH as a TBS ether (TBSCl, Imidazole, DMF) or Acetate before derivatizing the amine.

-

-

Bioisosteric Replacement Study:

-

If a hit compound contains a 2-aminotetralin or phenyl-ethanolamine motif, synthesize the (3S,4S)-7-fluorochroman analog.

-

Validation: Measure metabolic stability (Human Liver Microsomes). The 7-fluoro analog should show >2x half-life improvement over the non-fluorinated chroman or tetralin.[1]

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

-

Storage: Hygroscopic amine salt. Store at -20°C under Argon.

-

Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.[1] Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Amino-3-fluorophenol (Analogous Chemistry). PubChem.[1][3][4] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of fluorescent amino acids (Coumarin/Chroman derivatives). Beilstein J. Org.[1] Chem. Retrieved from [Link]

-

MDPI Molecules. Enantiomeric Resolution and Absolute Configuration of Chiral Lactams and Chroman Derivatives. MDPI.[1] Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

- 3. 4-Amino-7-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3RS,4S)-4-amino-hexan-3-ol | C6H15NO | CID 57714156 - PubChem [pubchem.ncbi.nlm.nih.gov]

experimental protocols for (3S,4S)-4-Amino-7-fluorochroman-3-OL synthesis

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,4S)-4-Amino-7-fluorochroman-3-ol

Introduction